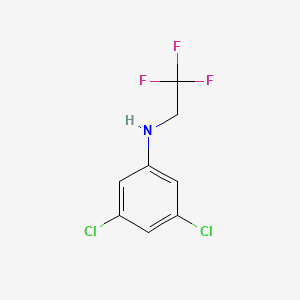
3-Ethyl-4,4-difluorooxane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4,4-difluorooxane-3-carboxylic acid is an organic compound with the molecular formula C₈H₁₂F₂O₃ It is characterized by the presence of an oxane ring substituted with ethyl and difluoro groups, along with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4,4-difluorooxane-3-carboxylic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Ethyl and Difluoro Groups: The ethyl group can be introduced via alkylation reactions, while the difluoro groups can be added through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxane derivatives with ketone or aldehyde functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with various substituents replacing the difluoro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Ethyl-4,4-difluorooxane-3-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. The presence of the carboxylic acid group allows for interactions with enzymes and receptors, potentially influencing biological pathways. The difluoro groups may enhance the compound’s stability and reactivity, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-4-fluorooxane-3-carboxylic acid: Similar structure but with only one fluorine atom.
3-Ethyl-4,4-dichlorooxane-3-carboxylic acid: Chlorine atoms instead of fluorine.
3-Methyl-4,4-difluorooxane-3-carboxylic acid: Methyl group instead of ethyl.
Uniqueness: 3-Ethyl-4,4-difluorooxane-3-carboxylic acid is unique due to the combination of ethyl and difluoro groups on the oxane ring, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H12F2O3 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
3-ethyl-4,4-difluorooxane-3-carboxylic acid |
InChI |
InChI=1S/C8H12F2O3/c1-2-7(6(11)12)5-13-4-3-8(7,9)10/h2-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
YBJAFCRDJYBDJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COCCC1(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


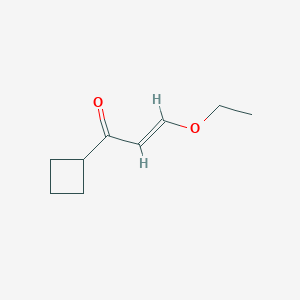

![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine](/img/structure/B13299930.png)
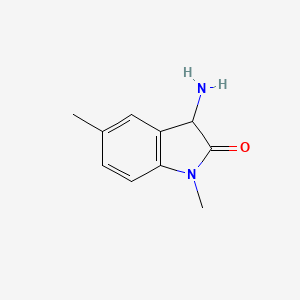
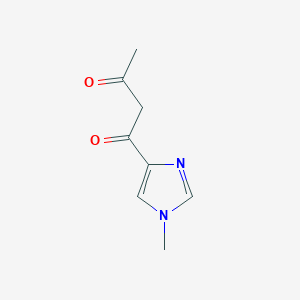
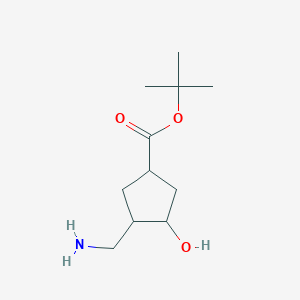
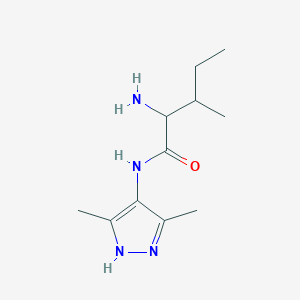

![5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299961.png)
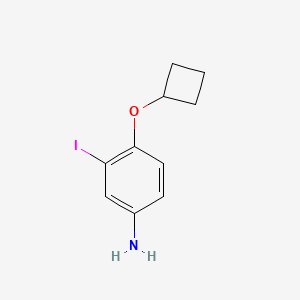
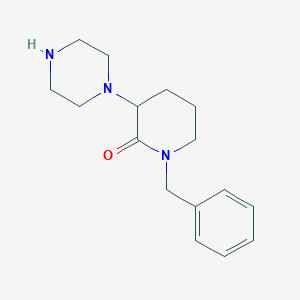
![2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol](/img/structure/B13299973.png)
![10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13299989.png)
